5-Fluoro-2'-deoxyuridine
Overview
Description
5-Fluoro-2’-deoxyuridine, also known as floxuridine, is an oncology drug that belongs to the class known as antimetabolites . It elicits DNA-directed cytotoxicity in cancer cells and is effective for treating liver cancer and eliminating virulence of Staphylococcus aureus . It acts as an antiviral and antineoplastic agent and is also employed for renal function diagnosis .
Chemical Reactions Analysis
The chemical and enzymatic reactivity of 5-fluoro-2’-deoxyuridine prodrugs esterified at the 3’ and 5’ positions with several acyl groups has been investigated . The enzymatic reactivity was affected by the acyl structure, the site of esterification, and the number of esters in the prodrug molecule .Scientific Research Applications
Analytical Method Development and Validation
5-Fluoro-2'-deoxyuridine, along with 5-fluorouracil (5-FU) and 5-fluorouridine, is extensively analyzed in biological matrices for optimizing cancer pharmacotherapy. Advances in chromatographic and electrophoretic methods facilitate the sensitive detection of these compounds, essential for understanding their pharmacokinetics and therapeutic effects (Semail et al., 2020).
Effects on Mitochondrial Biology
Research on Caenorhabditis elegans reveals 5-Fluoro-2'-deoxyuridine's impact on mitochondrial DNA (mtDNA) synthesis. This inhibition could lead to mtDNA depletion, affecting organism lifespan and highlighting potential cellular toxicity pathways (Rooney et al., 2014).
Chemotherapeutic Applications and Mechanisms
5-Fluoro-2'-deoxyuridine plays a critical role in cancer treatment, acting as a pyrimidine analog to inhibit DNA synthesis. It is particularly noted for its effectiveness in solid tumors, with research exploring its use in various administration routes and combination therapies to enhance its efficacy (Grem, 2000).
Targeted Anticancer Strategies
The conjugation of 5-Fluoro-2'-deoxyuridine with other molecules, such as alendronate, has been investigated for targeted cancer therapy. This approach aims to direct the drug's action to specific tissues, such as bones, minimizing systemic effects and enhancing therapeutic outcomes (Weinreich et al., 2012).
Vibrational Spectroscopy Insights
Studies using vibrational spectroscopy techniques have shed light on the structural characteristics of 5-Fluoro-2'-deoxyuridine. These insights contribute to understanding its biological activity changes and aid in the development of more effective derivatives (Xavier & Joe, 2011).
Brain Targeting through Nanoparticles
Innovative formulations such as solid lipid nanoparticles containing 5-Fluoro-2'-deoxyuridine derivatives have been developed to enhance drug delivery to the brain. This approach aims to overcome the blood-brain barrier, offering potential treatments for central nervous system disorders (Wang, Sun, & Zhang, 2002).
Synergistic Enhancement in Cancer Therapy
Research also explores the synergistic effects of 5-Fluoro-2'-deoxyuridine with other compounds, enhancing its cytotoxicity against cancer cells. Such combinations could lead to more effective cancer treatment protocols (Matsumoto et al., 2015).
Application in DNA Labeling and Bacterial Growth Studies
5-Fluoro-2'-deoxyuridine's effects on bacterial growth and its utilization for DNA labeling have been examined, offering tools for microbiological research and potential insights into its antimicrobial properties (Reuvers, García-Pineda, & Dávila, 2007).
Intracavitary Chemotherapy in Malignant Brain Tumors
The intracavitary administration of 5-Fluoro-2'-deoxyuridine for treating malignant brain tumors showcases its versatility in cancer treatment, indicating potential for localized therapy strategies (Nakagawa et al., 2001).
Green Biosynthesis Approaches
Efforts to biosynthesize 5-Fluoro-2'-deoxyuridine using microorganisms highlight the push towards more sustainable and efficient production methods for this valuable chemotherapeutic agent (Rivero et al., 2012).
Safety And Hazards
Future Directions
There are ongoing studies on the potential therapeutic applications of 5-Fluoro-2’-deoxyuridine. For instance, one study hypothesized that 5′-substituted analogs of FdUMP, which is uniquely active at the monophosphate stage, would inhibit thymidylate synthase while preventing undesirable metabolism . Another study showed that 5-FdU decreases cell viability and stemness in patient-derived glioblastoma stem cells .
properties
IUPAC Name |
5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKNJVUHOIMIIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274397 | |
Record name | 5-Fluoro-2'-deoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2'-deoxyuridine | |
CAS RN |
2968-28-7, 955-24-8, 50-91-9 | |
Record name | NSC66259 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66259 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC527320 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527320 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | floxuridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27640 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluoro-2'-deoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.